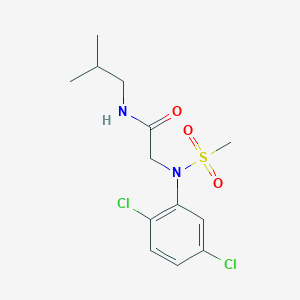
N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as DCMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool.
Wirkmechanismus
N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide acts as a positive allosteric modulator of GABA-A receptors, increasing the activity of these receptors in the presence of GABA. It has also been shown to block the activity of TRPM8 channels, reducing the sensation of cold temperatures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide are complex and depend on the specific receptors and channels being studied. In general, N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. It has also been shown to reduce the activity of TRPM8 channels, leading to reduced sensation of cold temperatures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for specific receptors and channels. This allows for precise modulation of these targets without affecting other systems. However, one limitation is that N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is a relatively new compound and its long-term effects on biological systems are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective modulators of GABA-A receptors, which could have potential therapeutic applications in the treatment of anxiety and sleep disorders. Another area of interest is the study of TRPM8 channels and their role in pain sensation and other physiological processes. Additionally, further research is needed to fully understand the long-term effects of N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide on biological systems.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research applications, including the study of ion channels and receptors. It has been shown to modulate the activity of GABA-A receptors, which are important in the regulation of anxiety and sleep. N~2~-(2,5-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been used to study the function of TRPM8 channels, which are involved in the sensation of cold temperatures.
Eigenschaften
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)7-16-13(18)8-17(21(3,19)20)12-6-10(14)4-5-11(12)15/h4-6,9H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALAUWDYKNTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dichlorophenyl)-N-(2-methylpropyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



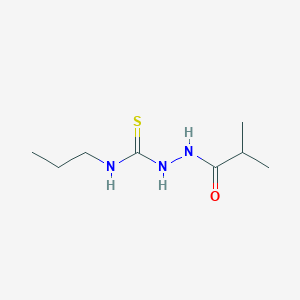
![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)
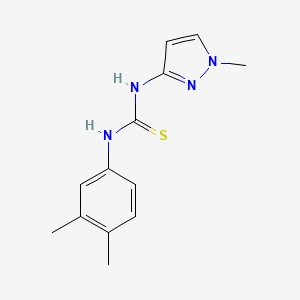

![6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4759578.png)
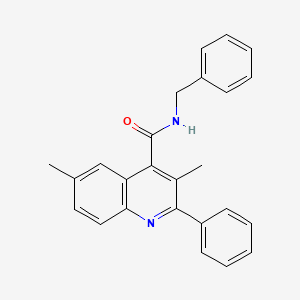
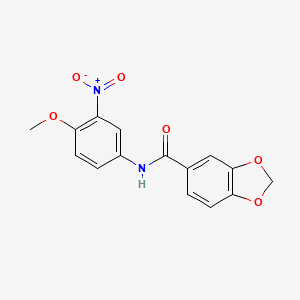
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759587.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759601.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4759620.png)
![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4759626.png)